PROTAC EGFR degrader 4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

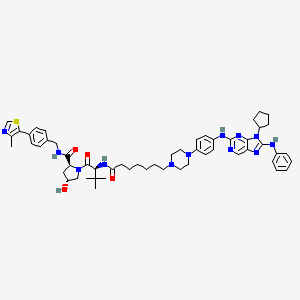

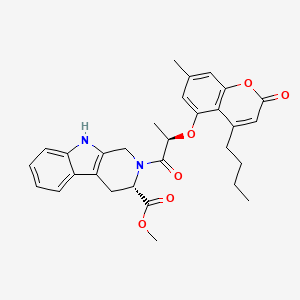

PROTAC EGFR degrader 4 is a potent proteolysis targeting chimera (PROTAC) designed to target and degrade mutant epidermal growth factor receptor (EGFR) proteins. This compound has shown significant efficacy in degrading specific EGFR mutants, such as EGFRdel19 and EGFRL858R/T790M, which are commonly associated with various cancers .

Preparation Methods

The synthesis of PROTAC EGFR degrader 4 involves selecting a high-affinity EGFR inhibitor as the ligand and linking it to an E3 ubiquitin ligase ligand through a suitable linker. The synthetic route typically involves:

Ligand Selection: Choosing a purine derivative with high EGFR inhibitory activity.

Linker Design: Using molecular docking models to identify appropriate linker attachment points.

Coupling Reaction: Connecting the EGFR ligand to the E3 ligase ligand using standard coupling reactions.

Industrial production methods for this compound are not extensively documented, but they would likely involve scalable synthesis techniques and rigorous purification processes to ensure high yield and purity.

Chemical Reactions Analysis

PROTAC EGFR degrader 4 undergoes several types of chemical reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions during its synthesis.

Oxidation and Reduction: These reactions may be involved in modifying the ligands or linkers.

Coupling Reactions: Common reagents include coupling agents like EDCI or DCC, and conditions often involve mild temperatures and inert atmospheres.

The major products formed from these reactions are the desired PROTAC molecule and any by-products from the coupling reactions.

Scientific Research Applications

PROTAC EGFR degrader 4 has a wide range of scientific research applications:

Chemistry: Used to study the degradation of specific proteins and the effects of protein knockdown.

Biology: Helps in understanding the role of EGFR in cellular processes and disease mechanisms.

Industry: Could be used in the development of targeted cancer therapies and personalized medicine approaches.

Mechanism of Action

PROTAC EGFR degrader 4 works by forming a ternary complex with the target EGFR protein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the EGFR protein, marking it for degradation by the proteasome. The degradation of EGFR disrupts downstream signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

PROTAC EGFR degrader 4 is unique in its ability to selectively degrade specific EGFR mutants. Similar compounds include:

Gefitinib-based PROTAC 3: Targets EGFR with exon 19 deletion and L858R mutation.

PROTAC EGFR degrader 5: Effective against EGFRDel19 and induces apoptosis in cancer cells.

PROTAC EGFR degrader 6: Uses a different E3 ligase ligand and also targets EGFRDel19.

HJM-561: Selectively degrades EGFRDel19/T790M/C797S and L858R/T790M/C797S triple mutants.

These compounds highlight the versatility and specificity of PROTAC technology in targeting various EGFR mutations.

Properties

Molecular Formula |

C55H70N12O4S |

|---|---|

Molecular Weight |

995.3 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[7-[4-[4-[(8-anilino-9-cyclopentylpurin-2-yl)amino]phenyl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H70N12O4S/c1-37-48(72-36-58-37)39-21-19-38(20-22-39)33-56-51(70)46-32-44(68)35-66(46)52(71)49(55(2,3)4)62-47(69)18-10-5-6-13-27-64-28-30-65(31-29-64)42-25-23-41(24-26-42)59-53-57-34-45-50(63-53)67(43-16-11-12-17-43)54(61-45)60-40-14-8-7-9-15-40/h7-9,14-15,19-26,34,36,43-44,46,49,68H,5-6,10-13,16-18,27-33,35H2,1-4H3,(H,56,70)(H,60,61)(H,62,69)(H,57,59,63)/t44-,46+,49-/m1/s1 |

InChI Key |

MCPFQJKJCFMAIH-CRHSMECVSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCC9)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCC9)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

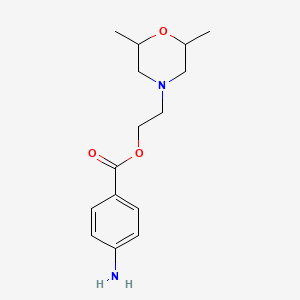

![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)

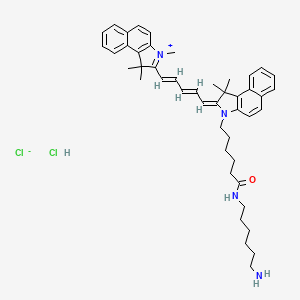

![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)

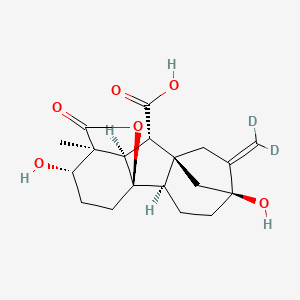

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399501.png)